3,3-Difluoro-L-asparagine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-L-asparagine typically involves the fluorination of L-asparagine. One common method is the use of diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, which can selectively replace hydroxyl groups with fluorine atoms . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced bioreactors and optimized reaction conditions. The use of recombinant strains and genetic engineering techniques can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium azide and organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-oxo derivatives, while substitution can produce a variety of functionalized amino acids .
Scientific Research Applications
3,3-Difluoro-L-asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Due to its unique properties, it is investigated for potential therapeutic applications, including cancer treatment and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-L-asparagine involves its interaction with specific enzymes and metabolic pathways. The fluorine atoms can influence the compound’s binding affinity and reactivity, leading to altered biological activity. For example, it can inhibit certain enzymes involved in amino acid metabolism, thereby affecting cellular functions .
Comparison with Similar Compounds
- 3,3-Difluoro-D-asparagine
- 3,3-Difluoro-L-glutamine
- 3,3-Difluoro-L-aspartic acid
Comparison: Compared to these similar compounds, 3,3-Difluoro-L-asparagine exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can result in different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
64336-67-0 |
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Molecular Formula |
C4H6F2N2O3 |
Molecular Weight |
168.10 g/mol |
IUPAC Name |
(2R)-2,4-diamino-3,3-difluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C4H6F2N2O3/c5-4(6,3(8)11)1(7)2(9)10/h1H,7H2,(H2,8,11)(H,9,10)/t1-/m1/s1 |
InChI Key |
XRUMRFOXEURSQI-PVQJCKRUSA-N |
Isomeric SMILES |
[C@@H](C(=O)O)(C(C(=O)N)(F)F)N |
Canonical SMILES |
C(C(=O)O)(C(C(=O)N)(F)F)N |
Origin of Product |
United States |
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